1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-17(27)21-11-12-22(29-21)24(13-4-5-14-24)16-26-23(28)25-15-19-9-6-8-18-7-2-3-10-20(18)19/h2-3,6-12,17,27H,4-5,13-16H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQHOBJZXRJJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Formula and Weight
- Molecular Formula : C21H25N2O2S
- Molecular Weight : Approximately 373.51 g/mol
Structural Components
The compound features:
- A thiophene ring
- A cyclopentyl group
- A naphthalenylmethyl urea moiety
These structural characteristics suggest potential interactions with biological targets, particularly in oxidative stress and inflammation pathways.
Preliminary studies indicate that this compound may interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. It is hypothesized that these interactions could influence:
- Oxidative stress pathways
- Inflammatory responses
The exact mechanisms remain under investigation, but initial findings suggest a role in regulating cellular signaling pathways associated with these processes .
Interaction with Biological Systems
Research indicates that the compound may affect various biological systems by:
- Modulating enzyme activities involved in oxidative stress
- Influencing inflammatory mediators
These activities are crucial for understanding the therapeutic potential of the compound in treating oxidative stress-related diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound may exhibit significant anti-inflammatory effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent .
Pharmacological Studies
Pharmacological investigations have revealed that the compound can interact with G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes. This interaction may lead to downstream effects on cellular signaling pathways, further supporting its potential therapeutic applications .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds has highlighted differences in biological activity. For example, while some related compounds exhibit high mutagenicity and low therapeutic activity, the target compound shows promise for developing new therapeutic agents due to its unique structure .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C21H25N2O2S |
| Molecular Weight | 373.51 g/mol |
| Potential Biological Activities | Anti-inflammatory, oxidative stress modulation |
| Mechanism of Action | Interaction with GPCRs and enzyme modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related molecules:
Aromatic Substituent Variations
- 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea (): This analog replaces the naphthalen-1-ylmethyl group with a 2-chlorophenyl moiety. However, the smaller aromatic system may reduce π-stacking efficiency compared to the naphthalene derivative. The hydroxyethyl-thiophene and cyclopentylmethyl linker are conserved, suggesting shared synthetic pathways .
1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea ():
Here, the urea group is replaced with thiourea (-NH-C(=S)-NH-), which increases acidity (thiol vs. hydroxyl) and alters hydrogen-bonding capacity. Additionally, the thiophen-2-yl carbonyl group replaces the cyclopentylmethyl linker, introducing rigidity and conjugation. This structural difference likely impacts solubility and metabolic stability .
Functional Group Modifications
- 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): This compound substitutes the urea group with a ketone and introduces an α,β-unsaturated enone system. The conjugated system enhances UV absorption properties, making it relevant in photochemical studies. The hydroxy and methyl groups on the phenyl ring influence steric bulk and solubility, contrasting with the naphthalene system’s planar hydrophobicity .
Linker and Cyclic System Variations
- Cyclopentyl vs. This comparison underscores the role of cyclic systems in modulating steric effects and electronic properties. The trifluoromethyl group in enhances metabolic resistance, a feature absent in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Table 2: Crystallographic Data (Selected Compounds)
Research Findings and Implications
- Synthetic Accessibility : The cyclopentylmethyl-thiophene scaffold is recurrent in analogs (e.g., ), suggesting robust synthetic routes for this structural motif .
- Structure-Activity Relationships (SAR) : The naphthalen-1-ylmethyl group in the target compound likely enhances hydrophobic interactions compared to smaller aryl groups, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
